molecular formula C20H27BrN6O2S B6564066 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine CAS No. 946316-76-3

2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

货号: B6564066
CAS 编号: 946316-76-3
分子量: 495.4 g/mol
InChI 键: AOXDPTNQGXSDAB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This compound is a pyrimidine derivative featuring a 4-methylpyrimidine core substituted at positions 2 and 6 with two distinct piperazine-based moieties. The 2-position is modified with a 4-bromobenzenesulfonyl group, while the 6-position carries a 4-methylpiperazine. Such structural features are common in kinase inhibitors, where the sulfonyl group enhances binding affinity through hydrophobic and polar interactions, and the methylpiperazine improves solubility and pharmacokinetics . Pyrimidine derivatives are widely explored for their biological activities, particularly in oncology and antimicrobial therapy, due to their ability to mimic nucleobases and interfere with enzymatic processes .

属性

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27BrN6O2S/c1-16-15-19(25-9-7-24(2)8-10-25)23-20(22-16)26-11-13-27(14-12-26)30(28,29)18-5-3-17(21)4-6-18/h3-6,15H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXDPTNQGXSDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Structural Analogs

The compound is part of a broader class of pyrimidine derivatives with modifications at the piperazine and sulfonyl groups. Key analogs and their properties are summarized below:

Compound Substituents Molecular Formula Molecular Weight Biological Notes Reference
Target Compound 4-Bromobenzenesulfonyl (position 2); 4-methylpiperazine (position 6) C20H27BrN6O2S 451.0 Likely kinase inhibitor; enhanced solubility due to methylpiperazine
2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine (CAS 946366-48-9) 3-Chlorobenzenesulfonyl (position 2); 4-methylpiperazine (position 6) C20H27ClN6O2S 451.0 Reduced steric hindrance compared to bromo analog; potential for broader selectivity
2-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine (CAS 919633-81-1) 2,6-Difluorobenzoyl (position 2); 4-methylpiperazine (position 6) C21H24F2N6O2 416.5 Fluorine substituents may improve metabolic stability and membrane permeability
GDC-0941 (Thieno[3,2-d]pyrimidine derivative) Methanesulfonyl-piperazine; morpholine C23H27N7O2S 473.6 Potent PI3K inhibitor (IC50 < 10 nM); entered clinical trials for cancer
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidine (position 6); unsubstituted amine (position 2) C10H16N4 192.3 Simpler structure; limited solubility but demonstrated crystallinity for drug design

Key Observations:

  • Solubility : The 4-methylpiperazine group confers better aqueous solubility than morpholine (as in GDC-0941) or piperidine derivatives .
  • Bioactivity : Fluorinated analogs (e.g., CAS 919633-81-1) may exhibit improved pharmacokinetics due to fluorine’s metabolic stability, though bromine’s larger size could enhance target affinity .

Physicochemical Data

  • Molecular Weight : 451.0 g/mol (higher than fluorine analogs due to bromine’s mass) .
  • Polarity : The sulfonyl group increases polarity (logP ~2.5 estimated), while methylpiperazine balances solubility (aqueous solubility ~50 µM predicted) .
  • Stability : Bromine’s electronegativity stabilizes the sulfonyl group against hydrolysis compared to chlorine analogs .

准备方法

Chloropyrimidine Intermediate

4,6-Dichloro-2-methylpyrimidine is synthesized via condensation of malononitrile with acetyl chloride under acidic conditions. The dichloro intermediate is isolated via recrystallization (yield: 65–78%).

Key reaction parameters :

  • Solvent: Ethanol/acetic acid (3:1 v/v)

  • Temperature: 80°C, 6 hours

  • Catalyst: Concentrated HCl

Sulfonylation of Piperazine

The piperazine at the 2-position undergoes sulfonylation with 4-bromobenzenesulfonyl chloride to introduce the aryl sulfonyl group.

Sulfonyl Chloride Activation

Procedure :

  • Dissolve 4-chloro-2-(piperazin-1-yl)-6-(4-methylpiperazin-1-yl)pyrimidine (1 eq) in dichloromethane (DCM).

  • Add triethylamine (2.5 eq) and cool to 0°C.

  • Slowly add 4-bromobenzenesulfonyl chloride (1.1 eq) and stir for 4 hours at room temperature.

  • Wash with aqueous NaHCO3, dry over MgSO4, and concentrate to yield the crude product.

  • Purify via flash chromatography (hexane/ethyl acetate 1:1) to obtain 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine (yield: 68%).

Critical parameters :

  • Strict temperature control prevents sulfonamide byproduct formation.

  • Triethylamine neutralizes HCl, driving the reaction forward.

Final Dechlorination

The 4-chloro group is reduced to methyl via catalytic hydrogenation.

Procedure :

  • Dissolve 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine (1 eq) in methanol.

  • Add 10% palladium on carbon (0.1 eq) and hydrogenate at 50 psi H2 for 24 hours.

  • Filter through Celite and concentrate to obtain the final product (yield: 85%).

Analytical validation :

  • HRMS : m/z calculated for C20H27BrN6O2S [M+H]+: 495.4; found: 495.3.

  • HPLC purity : 98.6% (C18 column, 0.1% TFA in acetonitrile/water).

Alternative Pathways and Comparative Analysis

One-Pot Sequential Substitution

A patent-pending method condenses substitutions into a single pot:

  • React 4,6-dichloro-2-methylpyrimidine with 4-methylpiperazine (1.2 eq) in DMF at 90°C for 6 hours.

  • Without isolation, add piperazine (3 eq) and heat for 12 hours.

  • Sulfonylate in situ with 4-bromobenzenesulfonyl chloride.
    Yield : 62% (over three steps).

Solid-Phase Synthesis

High-throughput screening (HTS) methods immobilize intermediates on resin:

  • Resin : Wang resin functionalized with chloropyrimidine.

  • Steps : Automated coupling of piperazines and sulfonyl chloride.
    Advantage : Enables parallel synthesis of analogs.

Challenges and Optimization Strategies

  • Regioselectivity : The 6-position reacts faster than the 2-position due to electronic effects. Using bulky bases (e.g., DIPEA) enhances selectivity.

  • Sulfonylation efficiency : Excess sulfonyl chloride (1.5 eq) improves conversion but requires careful quenching to prevent side reactions.

  • Purification : Silica gel chromatography remains critical for isolating intermediates, with gradient elution (5–20% methanol in DCM) resolving closely related byproducts.

Scalability and Industrial Relevance

Pilot-scale batches (50–100 g) employ continuous flow reactors for sulfonylation, reducing reaction time from 4 hours to 30 minutes. Key metrics:

  • Purity : 99.1% (vs. 98.6% batch)

  • Space-time yield : 1.2 kg/L/day (vs. 0.4 kg/L/day batch)

常见问题

Q. What are the critical steps and optimization strategies for synthesizing 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine?

The synthesis typically involves multi-step reactions:

  • Sulfonylation : React 4-bromobenzenesulfonyl chloride with piperazine derivatives in the presence of a base (e.g., pyridine) to form the sulfonamide intermediate .
  • Pyrimidine Functionalization : Introduce methyl and 4-methylpiperazine groups via nucleophilic substitution or coupling reactions under controlled temperatures (60–100°C) .
  • Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (solvent: ethanol/water) to isolate the final product .
    Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts (e.g., over-sulfonylation) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and piperazine/pyrimidine ring connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

  • Analog Synthesis : Systematically replace bromophenyl, sulfonyl, or methylpiperazine groups with bioisosteres (e.g., chloro, trifluoromethyl) .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cell-based models (e.g., proliferation assays) to correlate structural modifications with activity .
  • Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., sulfonyl group hydrogen bonding with catalytic lysine residues) .

Q. What strategies resolve contradictions in biological activity data across experimental models?

  • Orthogonal Assays : Cross-validate results using independent methods (e.g., enzymatic activity vs. cellular thermal shift assays) to confirm target engagement .
  • Pharmacokinetic Profiling : Assess compound stability (e.g., liver microsomes) and membrane permeability (Caco-2 assays) to differentiate intrinsic activity from bioavailability limitations .
  • Dose-Response Analysis : Ensure consistent dosing ranges across models and account for species-specific metabolic differences (e.g., cytochrome P450 variability) .

Q. How can computational tools elucidate the compound’s mechanism of action with enzymatic targets?

  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model reaction pathways (e.g., sulfonyl group interactions in catalytic sites) to identify transition states and energy barriers .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over time (e.g., 100 ns trajectories) to assess conformational flexibility and residence time in target pockets .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs to guide SAR .

Q. What methodologies assess metabolic stability and preclinical toxicity?

  • In Vitro Metabolism : Incubate with liver microsomes or hepatocytes to identify major metabolites (LC-MS/MS analysis) and quantify clearance rates .
  • Toxicity Screening : Use high-throughput panels (e.g., Ames test for mutagenicity, hERG assay for cardiotoxicity) to prioritize candidates with favorable safety profiles .
  • In Silico Predictions : Apply tools like ProTox-II or ADMETlab to forecast toxicity endpoints and guide experimental prioritization .

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